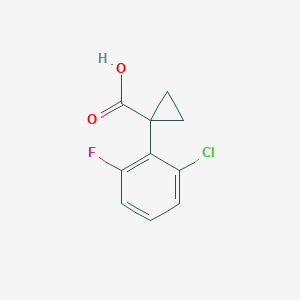![molecular formula C15H15FN4O2 B6265707 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans CAS No. 1820581-12-1](/img/new.no-structure.jpg)
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, is a synthetic compound known for its diverse applications in the fields of chemistry, biology, and medicine. Structurally, it consists of a pyrazole ring substituted with a 4-fluorophenyl group, and a pyrrolidine-3-carboxamide moiety. The presence of a fluorine atom in the phenyl ring contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Starting Materials: : The synthesis begins with the selection of suitable starting materials, including 4-fluorophenylhydrazine and appropriate aldehydes or ketones.
Cyclization Reaction: : The key step involves the cyclization of the intermediate hydrazone with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction is usually conducted in the presence of a base such as potassium carbonate or sodium hydroxide.
Formation of Pyrrolidine Moiety: : The final step includes the reaction of the pyrazole intermediate with an appropriate reagent to introduce the pyrrolidine-3-carboxamide group. Common reagents include N-methylpyrrolidone and acyl chlorides.
Industrial Production Methods
In industrial settings, the production process is scaled up using optimized reaction conditions, including:
Continuous Flow Reactors: : Ensuring consistent temperature and pressure control to maintain high yields.
Solvent Selection: : Utilizing solvents like dimethyl sulfoxide (DMSO) or ethanol for efficient product formation and isolation.
Purification Techniques: : Employing crystallization or chromatography for high-purity compound isolation.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, undergoes various chemical reactions, including:
Oxidation: : Converts the compound into its corresponding oxides using reagents like hydrogen peroxide or chromium trioxide.
Reduction: : Employs reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: : Involves nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid, or potassium permanganate in aqueous conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.
Substitution: : Nucleophiles like amines or alkoxides in polar solvents.
Major Products
Oxidation: : Oxidized derivatives with altered electronic properties.
Reduction: : Alcohols or hydrocarbons depending on the specific functional groups.
Substitution: : Substituted derivatives with modified biological activity.
Scientific Research Applications
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, finds extensive applications in various scientific domains:
Chemistry: : Used as a building block for synthesizing novel compounds with potential biological activity.
Biology: : Serves as a probe to study enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: : Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets and pathways:
Molecular Targets: : Inhibits specific enzymes or receptors by binding to their active sites.
Pathways Involved: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
When compared with similar compounds, 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, stands out due to its unique structural features and biological activities.
Similar Compounds
1-(4-Fluorophenyl)-3-(1H-pyrazol-4-yl)urea: : Shares the pyrazole and fluorophenyl moieties but differs in the carboxamide group, leading to different biological properties.
4-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid: : Lacks the pyrrolidine moiety, resulting in variations in chemical reactivity and applications.
Properties
CAS No. |
1820581-12-1 |
|---|---|
Molecular Formula |
C15H15FN4O2 |
Molecular Weight |
302.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



